molecular formula C19H20N4O B247460 3-{[4-(3-pyridinylcarbonyl)-1-piperazinyl]methyl}-1H-indole

3-{[4-(3-pyridinylcarbonyl)-1-piperazinyl]methyl}-1H-indole

Número de catálogo B247460
Peso molecular: 320.4 g/mol
Clave InChI: MJQYMTLDSCPOBC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-{[4-(3-pyridinylcarbonyl)-1-piperazinyl]methyl}-1H-indole, commonly known as CPI-1189, is a potent and selective agonist of the dopamine D3 receptor. It was first synthesized in 2005 by researchers at Pfizer as a potential treatment for drug addiction and Parkinson's disease. Since then, CPI-1189 has been extensively studied for its potential therapeutic applications and mechanism of action.

Mecanismo De Acción

CPI-1189 acts as an agonist of the dopamine D3 receptor, which is primarily located in the mesocorticolimbic pathway of the brain. This pathway is involved in reward processing and motivation, making it a key target for drugs of abuse. By activating the D3 receptor, CPI-1189 can modulate dopamine signaling in this pathway, thereby reducing the rewarding effects of drugs of abuse and potentially reducing the risk of relapse in addicted individuals.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CPI-1189 are primarily related to its effects on dopamine signaling in the brain. In addition to its effects on the D3 receptor, CPI-1189 has also been shown to modulate other dopamine receptors, including the D1 and D2 receptors. This modulation can lead to changes in neurotransmitter release and synaptic plasticity, which may underlie the therapeutic effects of CPI-1189.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of CPI-1189 for lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to study the specific effects of D3 receptor activation without the confounding effects of other dopamine receptors. However, one limitation of CPI-1189 is its relatively low potency compared to other D3 receptor agonists. This may limit its effectiveness in certain experimental paradigms, and may require higher doses or longer treatment periods to achieve the desired effects.

Direcciones Futuras

There are several potential future directions for research on CPI-1189. One area of interest is the development of more potent and selective D3 receptor agonists, which may have improved therapeutic efficacy for addiction and other conditions. Another area of interest is the investigation of the long-term effects of CPI-1189 treatment, including potential changes in dopamine receptor expression and synaptic plasticity. Finally, the use of CPI-1189 in combination with other drugs or behavioral therapies may be a promising avenue for improving treatment outcomes in addicted individuals.

Métodos De Síntesis

The synthesis of CPI-1189 involves several steps, starting with the reaction of 2-bromo-1H-indole with 3-pyridinecarboxaldehyde to form the corresponding Schiff base. The Schiff base is then treated with piperazine in the presence of acetic acid to form the final product, CPI-1189. The synthesis of CPI-1189 has been optimized to produce high yields and purity, making it suitable for further research and development.

Aplicaciones Científicas De Investigación

CPI-1189 has been studied for its potential therapeutic applications in several areas, including drug addiction, Parkinson's disease, and schizophrenia. Its selectivity for the dopamine D3 receptor makes it a promising candidate for treating addiction to drugs such as cocaine and nicotine, which are known to affect this receptor. CPI-1189 has also been shown to improve motor function in animal models of Parkinson's disease, suggesting that it may have potential as a treatment for this condition. In addition, CPI-1189 has been investigated for its potential as an antipsychotic agent, due to its ability to modulate dopamine signaling in the brain.

Propiedades

Fórmula molecular

C19H20N4O

Peso molecular

320.4 g/mol

Nombre IUPAC

[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-pyridin-3-ylmethanone

InChI

InChI=1S/C19H20N4O/c24-19(15-4-3-7-20-12-15)23-10-8-22(9-11-23)14-16-13-21-18-6-2-1-5-17(16)18/h1-7,12-13,21H,8-11,14H2

Clave InChI

MJQYMTLDSCPOBC-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CNC3=CC=CC=C32)C(=O)C4=CN=CC=C4

SMILES canónico

C1CN(CCN1CC2=CNC3=CC=CC=C32)C(=O)C4=CN=CC=C4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.